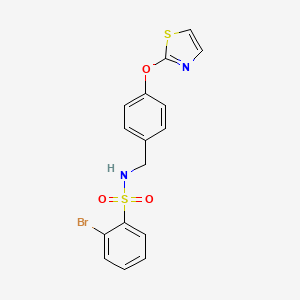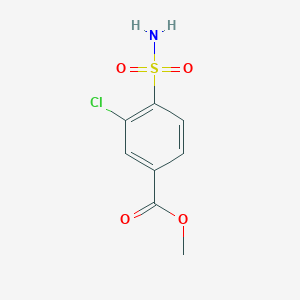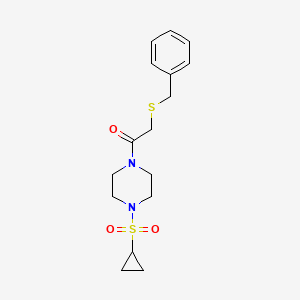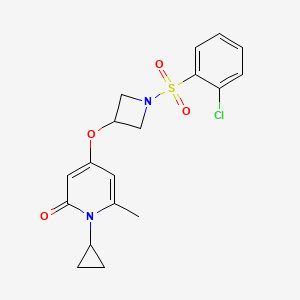
N1-(4-methoxybenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(4-methoxybenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide" is a structurally complex molecule that appears to be related to a class of compounds known for their interactions with various neurotransmitter transporters. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the piperidine ring and methoxybenzyl moiety are present in the compounds studied within these papers. These structural elements are often key in determining the biological activity of such molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a compound with a substituted benzyl piperidine structure was achieved by reacting substituted benzyl halides with piperidine derivatives . Similarly, a novel compound was synthesized by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . These methods suggest that the synthesis of "this compound" would likely involve the formation of an oxalamide linkage through the reaction of appropriate amine precursors with an oxalyl chloride or related activating agent.
Molecular Structure Analysis
The molecular structure of compounds within this class can be quite intricate. For example, the crystal structure of a related compound showed that the piperidine ring adopts a chair conformation and the dihedral angle between the pyridine and benzene rings was significant, indicating a nonplanar structure . This suggests that "this compound" would also exhibit a complex three-dimensional structure, which could be crucial for its biological activity.
Chemical Reactions Analysis
Reactions involving methoxybenzyl groups have been studied, where the methoxy group can be replaced by an alkylamino-group under certain conditions . This indicates that the methoxybenzyl moiety in "this compound" could potentially undergo similar transformations, which might be relevant in the context of chemical modifications to tune its biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related compounds have been characterized. For instance, the crystal structure analysis provides insights into the density and molecular volume, which are important for understanding the compound's behavior in a solid state . Additionally, the lack of intra- or intermolecular hydrogen bonds in a related compound's crystal structure could suggest similar solubility and stability characteristics for the compound .
科学的研究の応用
Oxidative Removal in Piperazinediones
N-(4-methoxybenzyl) groups on 2,5-piperazinediones can be oxidatively removed with cerium(IV) diammonium nitrate under mild conditions, indicating potential applications in synthetic chemistry for modifying piperazine derivatives (Yamaura et al., 1985).
Synthesis of DNA Bis-intercalating Agents
The synthesis of acridine-based DNA bis-intercalating agents involves the manipulation of the N-(4-methoxybenzyl) group, suggesting its role in the creation of complex molecules for potential therapeutic applications (Moloney et al., 2001).
Reactions with Aliphatic Amines
The reaction of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines has been studied, indicating potential for the development of new synthetic routes and compounds in organic chemistry (Blokhin et al., 1990).
Role in Modulating Feeding and Arousal
Compounds with a similar structure, like GSK1059865, have been studied for their effects on feeding and arousal in rats, indicating potential neurological or pharmacological applications (Piccoli et al., 2012).
Synthesis of Selective σ Ligands
The synthesis of σ ligands with structures including 4-methoxybenzyl groups suggests potential applications in neuropharmacology and receptor studies (Tacke et al., 2003).
Antagonist for NR1/2B NMDA Receptor
Studies on compounds like 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, an NR1/2B NMDA receptor antagonist, indicate potential applications in neuroscience, particularly for neurodegenerative disorders (Zhou et al., 1999).
特性
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-13-19(7-10-23-16)26-11-8-18(9-12-26)15-25-22(28)21(27)24-14-17-3-5-20(29-2)6-4-17/h3-7,10,13,18H,8-9,11-12,14-15H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQHAPVYTXYOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2552186.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)
![2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2552195.png)

![2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2552200.png)
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/no-structure.png)
![2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2552202.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)